2-Propylcyclopentanone

Descripción general

Descripción

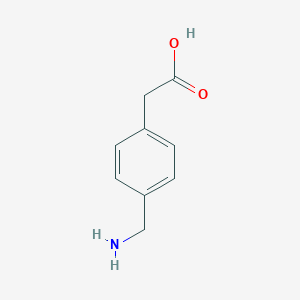

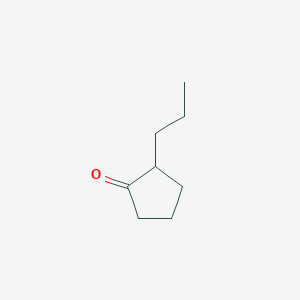

“2-Propylcyclopentanone” is a chemical compound with the molecular formula C8H14O . It has an average mass of 126.196 Da and a monoisotopic mass of 126.104462 Da .

Molecular Structure Analysis

The molecular structure of “2-Propylcyclopentanone” consists of 8 carbon atoms, 14 hydrogen atoms, and 1 oxygen atom . It has freely rotating bonds and does not violate the Rule of 5 .

Physical And Chemical Properties Analysis

“2-Propylcyclopentanone” has a density of 0.9±0.1 g/cm3, a boiling point of 182.0±8.0 °C at 760 mmHg, and a vapour pressure of 0.8±0.3 mmHg at 25°C . Its enthalpy of vaporization is 41.8±3.0 kJ/mol, and it has a flash point of 56.9±10.7 °C . The compound has a molar refractivity of 37.1±0.3 cm3, a polar surface area of 17 Å2, and a molar volume of 139.3±3.0 cm3 .

Aplicaciones Científicas De Investigación

Thermophysical Property Analysis

2-Propylcyclopentanone is used in the analysis of thermophysical properties. The NIST/TRC Web Thermo Tables provide access to a collection of critically evaluated thermodynamic property data for pure compounds with a primary focus on organics . These data were generated through dynamic data analysis, as implemented in the NIST ThermoData Engine software package .

Photochemical Reactions

2-Propylcyclopentanone is used in photochemical reactions. A project explored the scope and limitations of a tandem photochemical process, consisting of a [2+2] cycloaddition between cyclopentenones and alkenes followed by a Norrish I/γ-hydrogen transfer reaction of the initial bicyclic adduct .

Synthesis of Cyclobutene Aldehydes

The photochemical studies showed that a selection of cyclopentenones and alkenes could react together to furnish cyclobutene aldehydes with average to good yields .

Formation of Tricyclic Oxetanes

It was discovered that some of these cyclobutene aldehydes could themselves react photochemically, via an intramolecular Paternò–Büchi reaction, to form hitherto unknown tricyclic oxetanes .

Vapor Phase Photolysis

Photolysis of 2-n-propylcyclopentanone in the vapor phase at about 140° with 3130-Å. radiation gave rise to carbon monoxide, ethylene, propylene, 1-pentene, a C7 hydrocarbon, cyclopentanone, and trans-4-octenal .

Research in Organic Chemistry

2-Propylcyclopentanone is used in organic chemistry research, particularly in the study of reaction mechanisms and the synthesis of complex organic molecules .

Propiedades

IUPAC Name |

2-propylcyclopentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O/c1-2-4-7-5-3-6-8(7)9/h7H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFUCFFRQJFQQHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CCCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80333782 | |

| Record name | 2-propylcyclopentanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80333782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Propylcyclopentanone | |

CAS RN |

1193-70-0 | |

| Record name | 2-propylcyclopentanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80333782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

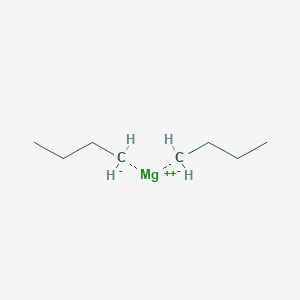

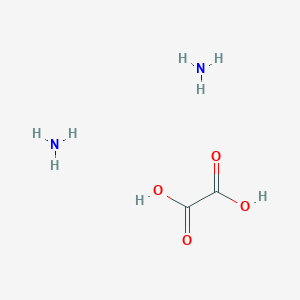

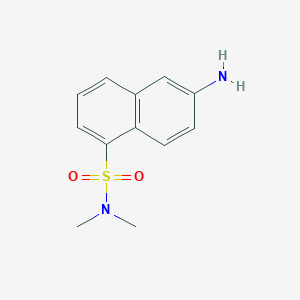

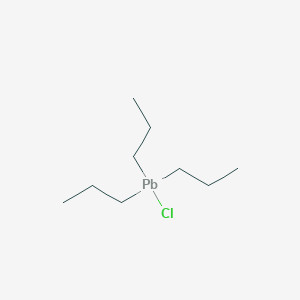

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-[(3-chlorobenzoyl)amino]benzoate](/img/structure/B73128.png)